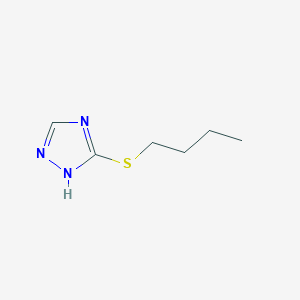

5-butylsulfanyl-1H-1,2,4-triazole

Vue d'ensemble

Description

5-Butylsulfanyl-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a butylsulfanyl group. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the butylsulfanyl group enhances its lipophilicity, making it a valuable compound for various chemical and biological studies.

Mécanisme D'action

Target of Action

5-Butylsulfanyl-1H-1,2,4-triazole, also known as 3-(Butylthio)-4H-1,2,4-triazole, is a derivative of the 1,2,4-triazole class of compounds . These compounds are known to interact with a variety of enzymes and receptors in biological systems . The primary targets of these compounds are often enzymes involved in critical biochemical pathways. For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

The mode of action of this compound involves its interaction with its target enzymes or receptors. The compound’s ability to form hydrogen bonds with different targets leads to changes in the function of these targets . For instance, inhibition of the aromatase enzyme by some 1,2,4-triazole derivatives results in the disruption of estrogen biosynthesis .

Biochemical Pathways

The action of this compound affects various biochemical pathways. For instance, inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens, which are critical for various physiological processes . Additionally, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major component of fungal membranes .

Pharmacokinetics

The pharmacokinetics of this compound, like other 1,2,4-triazole derivatives, is likely to be influenced by its ability to form hydrogen bonds with different targets. This property can lead to improvements in the compound’s pharmacokinetics, pharmacological properties, and toxicological profile . .

Result of Action

The result of the action of this compound is dependent on its specific targets and the biochemical pathways it affects. For instance, inhibition of the aromatase enzyme can disrupt estrogen biosynthesis, potentially leading to effects such as the suppression of tumor growth in estrogen-dependent cancers . Similarly, inhibition of ergosterol biosynthesis can disrupt the integrity of fungal membranes, leading to antifungal effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-butylsulfanyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between a nitrile and a reactive cumulene. This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Butylsulfanyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various alkylated or acylated triazole derivatives.

Applications De Recherche Scientifique

5-Butylsulfanyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

1,2,4-Triazole: The parent compound of the triazole family, known for its diverse biological activities.

5-Methylsulfanyl-1H-1,2,4-triazole: Similar to 5-butylsulfanyl-1H-1,2,4-triazole but with a methylsulfanyl group instead of a butylsulfanyl group.

5-Phenylsulfanyl-1H-1,2,4-triazole: Contains a phenylsulfanyl group, offering different lipophilicity and biological activity profiles.

Uniqueness: this compound is unique due to its butylsulfanyl substitution, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for further research and development in various fields .

Activité Biologique

5-butylsulfanyl-1H-1,2,4-triazole is a compound belonging to the triazole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.

Overview of 1,2,4-Triazoles

1,2,4-triazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. They are recognized for their potential in drug development due to their ability to interact with various biological targets. The incorporation of sulfur-containing substituents, such as butylsulfanyl groups, can enhance the biological efficacy of these compounds.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 20 |

| Pseudomonas aeruginosa | 25 |

The compound showed the highest potency against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells.

Table 2: Cytokine Inhibition by this compound

| Cytokine | Concentration (μM) | % Inhibition |

|---|---|---|

| TNF-α | 10 | 75% |

| IL-6 | 10 | 68% |

| IL-10 | 10 | 50% |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

The IC50 values indicate that the compound has a promising cytotoxic effect against these cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit thymidine phosphorylase (TP), an enzyme involved in angiogenesis and tumor growth .

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

Case Studies

Case Study: Anticancer Efficacy

A recent study investigated the efficacy of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis in treated tumors.

Case Study: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease models, administration of the compound resulted in decreased inflammation markers and improved histological scores compared to untreated controls.

Propriétés

IUPAC Name |

5-butylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-2-3-4-10-6-7-5-8-9-6/h5H,2-4H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFENFALNXCQJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384751 | |

| Record name | 5-butylsulfanyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23988-55-8 | |

| Record name | 5-butylsulfanyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.